molecular formula C6H7NO2S B157390 2,4-Dimethylthiazole-5-carboxylic acid CAS No. 53137-27-2

2,4-Dimethylthiazole-5-carboxylic acid

Cat. No.: B157390
CAS No.: 53137-27-2
M. Wt: 157.19 g/mol
InChI Key: MQGBARXPCXAFRZ-UHFFFAOYSA-N
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Description

2,4-Dimethylthiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol . This compound is characterized by a thiazole ring substituted with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 5. It is primarily used as a building block in organic synthesis and drug discovery .

Scientific Research Applications

2,4-Dimethylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

When handling 2,4-Dimethylthiazole-5-carboxylic acid, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including dust masks, eyeshields, and gloves, is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylthiazole with carbon dioxide in the presence of a base to form the carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a versatile building block in synthetic chemistry and a valuable tool in drug discovery .

Properties

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-3-5(6(8)9)10-4(2)7-3/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGBARXPCXAFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353036
Record name 2,4-Dimethylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53137-27-2
Record name 2,4-Dimethylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,4-Dimethylthiazole-5-carboxylic acid in the development of novel fungicidal compounds?

A1: In the study, this compound serves as the starting material for synthesizing a series of N-(7-fluoro-2,4-substituted-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2,4-dimethylthiazole-5-carboxamides. Researchers used it to introduce the 2,4-dimethylthiazole-5-carboxamide moiety into the target molecules. This structural modification is believed to contribute to the fungicidal activity observed in the newly synthesized compounds. []

Q2: Does the research explore the Structure-Activity Relationship (SAR) of the synthesized compounds containing the this compound moiety?

A2: While the research doesn't delve into a comprehensive SAR analysis, it does highlight that the synthesized compounds exhibit "different degrees of fungicidal activities." [] This suggests that the various substituents on the benzoxazinone ring, in conjunction with the 2,4-dimethylthiazole-5-carboxamide moiety, influence the overall fungicidal potency. Further investigations into specific structural modifications and their impact on activity would be needed to establish a detailed SAR.

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